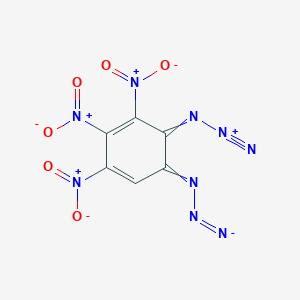
1,2-Diazido-3,4,5-trinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diazido-3,4,5-trinitrobenzene is a highly energetic compound characterized by the presence of azido and nitro functional groups attached to a benzene ring. This compound is of significant interest in the field of energetic materials due to its potential applications in explosives and propellants. The presence of both azido and nitro groups makes it a powerful and sensitive material, requiring careful handling and storage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Diazido-3,4,5-trinitrobenzene can be synthesized through a multi-step process involving the nitration and azidation of benzene derivatives. One common method involves the nitration of 1,2-dichlorobenzene to form 1,2-dichloro-3,4,5-trinitrobenzene, followed by substitution reactions with sodium azide to replace the chlorine atoms with azido groups. The reaction conditions typically involve the use of strong acids like nitric acid and sulfuric acid for nitration, and the azidation step is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound is limited due to its high sensitivity and explosive nature. small-scale synthesis in controlled laboratory environments is feasible. The process involves stringent safety protocols to prevent accidental detonation, including the use of remote handling techniques and protective barriers.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Diazido-3,4,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable products, often involving the breakdown of azido groups.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups under controlled conditions.
Substitution: The azido groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic media.
Substitution: Sodium azide is used for azidation, while other nucleophiles can be introduced under appropriate conditions.
Major Products:
Oxidation: Products include benzotrifuroxan and other oxidized derivatives.
Reduction: Amino derivatives such as 1,2-diamino-3,4,5-trinitrobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Diazido-3,4,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other energetic materials and studying reaction mechanisms involving azido and nitro groups.
Biology: Limited applications due to its high reactivity, but potential use in studying the effects of energetic compounds on biological systems.
Medicine: Not commonly used due to its explosive nature, but derivatives may have potential in drug development.
Industry: Primarily used in the development of explosives and propellants, with research focused on improving stability and performance.
Wirkmechanismus
The mechanism by which 1,2-diazido-3,4,5-trinitrobenzene exerts its effects involves the rapid release of energy upon decomposition. The azido groups decompose to release nitrogen gas, while the nitro groups contribute to the overall energy release. This rapid decomposition leads to a high detonation velocity and explosive power. The molecular targets and pathways involved include the cleavage of nitrogen-nitrogen bonds and the formation of stable nitrogen gas, contributing to the explosive nature of the compound.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazido-2,4,6-trinitrobenzene: Similar in structure but with three azido groups, leading to different reactivity and stability.
1,3,5-Trinitrobenzene: Lacks azido groups, making it less sensitive but still highly energetic.
Hexanitrobenzene: Contains six nitro groups, making it one of the most energetic compounds but with different handling requirements.
Uniqueness: 1,2-Diazido-3,4,5-trinitrobenzene is unique due to the combination of azido and nitro groups, providing a balance between sensitivity and explosive power. This makes it a valuable compound for specific applications where high energy release is required.
Eigenschaften
CAS-Nummer |
117500-78-4 |
|---|---|
Molekularformel |
C6HN9O6 |
Molekulargewicht |
295.13 g/mol |
IUPAC-Name |
[(6-diazonioimino-3,4,5-trinitrocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C6HN9O6/c7-11-9-2-1-3(13(16)17)5(14(18)19)6(15(20)21)4(2)10-12-8/h1H |
InChI-Schlüssel |
XRYJILMAARSQKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N[N+]#N)C1=NN=[N-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)




![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)

![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)



